molecular formula C9H14N2 B574840 2-Isobutyl-4-methylpyrimidine CAS No. 188708-03-4

2-Isobutyl-4-methylpyrimidine

Cat. No.: B574840
CAS No.: 188708-03-4
M. Wt: 150.225
InChI Key: ANYPZJRBAIUMHC-UHFFFAOYSA-N
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Description

2-Isobutyl-4-methylpyrimidine is a synthetic pyrimidine derivative that provides researchers with a privileged scaffold for drug discovery and medicinal chemistry. The pyrimidine ring is an electron-rich, aromatic heterocycle that serves as a fundamental building block in nucleic acids and is a critical endogenous component of the human body . Due to its synthetic versatility, the pyrimidine core can be readily modified at multiple positions, allowing for significant structural diversification to optimize interactions with biological targets . This alkyl-substituted derivative is of particular interest for constructing compound libraries aimed at probing new biological activities. Pyrimidine-based compounds have demonstrated a remarkably broad spectrum of pharmacological activities, largely due to their ability to act as bioisosteres for phenyl and other aromatic systems, often leading to improved pharmacokinetic and pharmacodynamic properties . Researchers utilize this and related pyrimidine scaffolds in the development of novel anti-infective agents, given the scaffold's established role in compounds that target bacterial fatty acid biosynthesis pathways and demonstrate efficacy against drug-resistant strains of Mycobacterium tuberculosis . Furthermore, the structural resemblance of pyrimidine cores to native nucleotide bases makes them invaluable in anticancer research, where they are designed to interact with key biological targets such as kinase enzymes, and can induce cell cycle arrest and apoptosis in various cancer cell lines . The continued investigation of alkylated pyrimidines, including this compound, remains a vital and fruitful strategy for exploring new chemical space and developing lead candidates against previously untreatable conditions .

Properties

CAS No.

188708-03-4

Molecular Formula

C9H14N2

Molecular Weight

150.225

IUPAC Name

4-methyl-2-(2-methylpropyl)pyrimidine

InChI

InChI=1S/C9H14N2/c1-7(2)6-9-10-5-4-8(3)11-9/h4-5,7H,6H2,1-3H3

InChI Key

ANYPZJRBAIUMHC-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)CC(C)C

Synonyms

Pyrimidine, 4-methyl-2-(2-methylpropyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of direct evidence for 2-Isobutyl-4-methylpyrimidine, comparisons are drawn to structurally related pyrimidine derivatives, such as 2-Amino-4-methylpyrimidine (CAS 108-52-1, discussed in ). Key differences arise from functional group substitutions:

Table 1: Structural and Functional Comparison

Compound Substituent at Position 2 Substituent at Position 4 Key Applications/Properties
This compound Isobutyl (-CH₂CH(CH₃)₂) Methyl (-CH₃) Hypothetical: Potential use in flavor/fragrance due to branched alkyl groups (speculative)
2-Amino-4-methylpyrimidine Amino (-NH₂) Methyl (-CH₃) Pharmaceutical intermediates, agrochemicals; historic consumption data (1997–2046)

Key Findings:

Functional Group Impact: The amino group in 2-Amino-4-methylpyrimidine enhances hydrogen-bonding capacity, making it suitable for drug synthesis (e.g., antimalarials or antivirals) .

Market and Consumption: provides detailed time-series data (1997–2046) for 2-Amino-4-methylpyrimidine, highlighting its steady demand in pharmaceuticals and agrochemicals . No equivalent data exists for this compound, suggesting it may be a niche or experimental compound.

Synthetic Accessibility: Amino-substituted pyrimidines like 2-Amino-4-methylpyrimidine are often synthesized via cyclization of thioureas or amidines. Isobutyl-substituted analogs likely require more complex alkylation strategies, increasing production costs and limiting commercial adoption.

Q & A

Q. How can researchers differentiate between artifacts and genuine intermediates in mechanistic studies?

  • Answer : Use isotopic labeling (e.g., ¹³C or ²H) to trace reaction pathways. Quench reactions at timed intervals and analyze intermediates via LC-MS. Compare with control experiments lacking key reagents. For example, studies on pyrimidine sulfanyl derivatives employed trapping agents to isolate transient species .

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